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Compound Name: 3,4',5-Tribromosalicylanilide

Cat. No.: B1683021 Get Quote

An In-Depth Guide to the Laboratory Synthesis of 3,4',5-Tribromosalicylanilide

Abstract
This application note provides a comprehensive, technically detailed protocol for the synthesis

of 3,4',5-Tribromosalicylanilide (Tribromsalan) from 5-bromosalicylic acid and 4-bromoaniline.

Salicylanilides are a class of compounds recognized for their wide range of biological activities,

including antimicrobial and antitubercular properties.[1][2][3] 3,4',5-Tribromosalicylanilide, a

halogenated derivative, has been utilized as a potent antimicrobial agent in various topical

products.[4][5] This guide is designed for researchers in medicinal chemistry, drug

development, and organic synthesis, offering a robust methodology grounded in established

chemical principles. The narrative explains the causality behind experimental choices, provides

a self-validating protocol, and is supported by authoritative references.

Introduction and Synthetic Strategy
The synthesis of an amide, such as 3,4',5-Tribromosalicylanilide, from a carboxylic acid and

an amine is a cornerstone reaction in organic chemistry. However, the direct condensation of

these functional groups requires high temperatures and is generally inefficient. Therefore, a

two-step approach is employed, which involves the initial "activation" of the carboxylic acid.

Our strategy is as follows:
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Activation of 5-Bromosalicylic Acid: The carboxylic acid is converted into a highly reactive

acyl chloride intermediate, 5-bromosalicyl chloride, using thionyl chloride (SOCl₂). This step

is critical because the hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl

chloride transforms it into a chlorosulfite intermediate, which is an excellent leaving group,

facilitating nucleophilic attack.[6] The gaseous byproducts of this reaction, sulfur dioxide

(SO₂) and hydrogen chloride (HCl), are easily removed, which drives the reaction to

completion in accordance with Le Châtelier's principle.[7]

Amide Bond Formation: The freshly prepared 5-bromosalicyl chloride is then subjected to a

nucleophilic acyl substitution reaction with 4-bromoaniline. The amine's lone pair of electrons

attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the

desired amide bond and the final product, 3,4',5-Tribromosalicylanilide.

The overall synthetic transformation is depicted below:

5-Bromosalicylic Acid

4-Bromoaniline

5-Bromosalicyl Chloride

 Step 1:SOCl₂Toluene, Reflux 

 Step 2:PyridineToluene, 0°C to RT 

3,4',5-Tribromosalicylanilide

 SOCl₂, Toluene, Reflux 

 Pyridine, Toluene0°C to RT 

Click to download full resolution via product page

Caption: Overall two-step synthesis of 3,4',5-Tribromosalicylanilide.

Health and Safety Precautions
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This protocol involves hazardous materials and should only be performed by trained personnel

in a well-ventilated chemical fume hood. Adherence to strict safety protocols is mandatory.

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a strong lachrymator. Reacts violently

with water to release toxic gases (HCl, SO₂). Always handle in a fume hood with appropriate

personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber),

a lab coat, and chemical splash goggles.[7][8]

Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong,

unpleasant odor. Handle with care in a fume hood.

Halogenated Organic Compounds: The starting materials, intermediates, and the final

product are halogenated compounds. They should be considered potentially toxic and

handled with care. 3,4',5-Tribromosalicylanilide is harmful if swallowed.[9] Due to the

photosensitizing potential of some salicylanilides, skin exposure should be minimized.[10]

General Handling: Wear standard PPE, including a flame-retardant lab coat, safety glasses

or goggles, and nitrile gloves, at all times.[11][12] An emergency eyewash station and safety

shower must be readily accessible.

Materials and Equipment
Reagents and Solvents
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Reagent/Solve
nt

CAS Number
Molecular Wt. (
g/mol )

Purity Notes

5-Bromosalicylic

Acid
89-55-4 217.02 ≥98%

4-Bromoaniline 106-40-1 172.03 ≥98%

Thionyl Chloride

(SOCl₂)
7719-09-7 118.97 ≥99%

Toluene 108-88-3 92.14
Anhydrous,

≥99.8%

Pyridine 110-86-1 79.10
Anhydrous,

≥99.8%

Ethanol 64-17-5 46.07 Reagent Grade
For

recrystallization

Hydrochloric Acid

(HCl)
7647-01-0 36.46

1 M Aqueous

Solution

Sodium

Bicarbonate

(NaHCO₃)

144-55-8 84.01

Saturated

Aqueous

Solution

Brine (NaCl

solution)
7647-14-5 58.44

Saturated

Aqueous

Solution

Anhydrous

Sodium Sulfate

(Na₂SO₄)

7757-82-6 142.04 Granular For drying

Equipment
Round-bottom flasks (100 mL and 250 mL)

Reflux condenser

Magnetic stirrer and stir bars
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Heating mantle with temperature controller

Dropping funnel

Nitrogen gas inlet and bubbler

Ice bath

Rotary evaporator

Büchner funnel and vacuum flask

Separatory funnel (500 mL)

Standard laboratory glassware (beakers, graduated cylinders)

Melting point apparatus

FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol
The entire procedure must be conducted under an inert atmosphere (e.g., dry nitrogen) as the

acid chloride intermediate is moisture-sensitive.[13]

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of 5-Bromosalicyl Chloride
Apparatus Setup: Assemble a 100 mL two-necked round-bottom flask equipped with a

magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried

to remove any residual moisture.

Charging Reactants: To the flask, add 5-bromosalicylic acid (5.00 g, 23.0 mmol, 1.0 equiv.)

and 30 mL of anhydrous toluene.

Addition of Thionyl Chloride: While stirring, add thionyl chloride (3.4 mL, 5.5 g, 46.0 mmol,

2.0 equiv.) dropwise at room temperature.[13] The use of excess thionyl chloride ensures

complete conversion of the carboxylic acid.[14]
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Reaction: Gently heat the mixture to reflux (approximately 110°C) using a heating mantle.

Maintain reflux for 2-3 hours. The reaction progress can be monitored by the cessation of

HCl and SO₂ gas evolution from the top of the condenser (use a bubbler).

Isolation of Intermediate: After cooling the mixture to room temperature, carefully remove the

excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This

will yield the crude 5-bromosalicyl chloride as an oil or low-melting solid, which is used

immediately in the next step without further purification due to its high reactivity.

Part B: Synthesis of 3,4',5-Tribromosalicylanilide
Apparatus Setup: In a separate 250 mL three-necked round-bottom flask equipped with a

magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (3.96 g,

23.0 mmol, 1.0 equiv.) and anhydrous pyridine (2.8 mL, 2.7 g, 34.5 mmol, 1.5 equiv.) in 50

mL of anhydrous toluene. The pyridine acts as a base to neutralize the HCl generated during

the reaction.

Cooling: Cool the aniline solution to 0°C using an ice-water bath.

Amidation Reaction: Dissolve the crude 5-bromosalicyl chloride from Part A in 20 mL of

anhydrous toluene and add it to the dropping funnel. Add the acid chloride solution dropwise

to the stirred aniline solution over 30 minutes, maintaining the internal temperature below

10°C.

Completion: After the addition is complete, remove the ice bath and allow the reaction

mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure the reaction

goes to completion.

Part C: Product Workup and Purification
Quenching: Transfer the reaction mixture to a 500 mL separatory funnel. Quench the

reaction by slowly adding 100 mL of 1 M HCl.

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with

1 M HCl (2 x 50 mL) to remove residual pyridine and aniline, followed by saturated sodium

bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude

solid product.

Purification: Purify the crude 3,4',5-Tribromosalicylanilide by recrystallization.[15] Dissolve

the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature,

then in an ice bath to induce crystallization.

Final Isolation: Collect the white to off-white crystalline solid by vacuum filtration, wash with a

small amount of cold ethanol, and dry under vacuum.

Data and Characterization
Reaction Stoichiometry and Yield

Compound
Molecular Wt. (
g/mol )

Amount (g) Moles (mmol) Molar Equiv.

5-Bromosalicylic

Acid
217.02 5.00 23.0 1.0

4-Bromoaniline 172.03 3.96 23.0 1.0

3,4',5-

Tribromosalicyla

nilide

449.92
Theoretical:

10.35
23.0 1.0

Theoretical Yield: 10.35 g

Typical Actual Yield: 8.5 - 9.3 g (82-90%)

Physicochemical and Spectroscopic Data
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Property/Technique Expected Result

Appearance White to light yellow crystalline powder[4]

Melting Point ~225-228 °C

FT-IR (cm⁻¹)

3300-3400 (N-H stretch), 3000-3200 (O-H

stretch, broad), 1640-1660 (C=O amide I),

1520-1540 (N-H bend, amide II), ~1250 (C-O

stretch), 500-700 (C-Br stretch)

¹H NMR

Signals corresponding to the aromatic protons

on both rings. The exact chemical shifts depend

on the solvent used (e.g., DMSO-d₆). Expect

four distinct aromatic signals.

¹³C NMR

Signals for the 13 carbon atoms, including the

carbonyl carbon (~165 ppm) and carbons

attached to bromine.[16]

Mass Spec (ESI-)

m/z calculated for C₁₃H₇Br₃NO₂⁻ [M-H]⁻:

446.81. The spectrum will show a characteristic

isotopic pattern due to the presence of three

bromine atoms.

Conclusion
This application note details a reliable and scalable two-step synthesis of 3,4',5-
Tribromosalicylanilide from commercially available starting materials. The protocol

emphasizes safety, explains the chemical reasoning behind procedural steps, and provides

clear instructions for synthesis, purification, and characterization. This method is suitable for

producing high-purity material for further research in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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